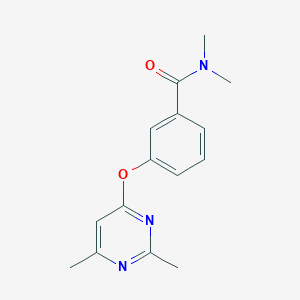![molecular formula C18H18N4O B7558705 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine, also known as JNJ-42756493, is a small molecule inhibitor that targets the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell differentiation. Dysregulation of this pathway has been implicated in the development of several diseases, including cancer, osteoporosis, and Alzheimer's disease.
Wirkmechanismus
The Wnt signaling pathway is activated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates transcription of Wnt target genes. The β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1α, regulates the levels of β-catenin by phosphorylating it and targeting it for proteasomal degradation. 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine inhibits the β-catenin destruction complex by binding to Axin and preventing the phosphorylation and degradation of β-catenin.
Biochemical and Physiological Effects:
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been shown to inhibit the growth of several cancer cell lines, including colon, breast, and prostate cancer. In vivo studies have demonstrated that 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine reduces tumor growth and metastasis in mouse models of colon and breast cancer. 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts, which suggests a potential therapeutic application for osteoporosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine is its specificity for the Wnt signaling pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine is its poor solubility, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine. One direction is to investigate its potential therapeutic applications for other diseases, such as Alzheimer's disease and liver fibrosis, which are also associated with dysregulation of the Wnt signaling pathway. Another direction is to develop more potent and soluble analogs of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine for improved efficacy and ease of use in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine and its downstream effects on cellular processes.
Synthesemethoden
The synthesis of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been described in a patent application by Johnson & Johnson. The synthesis involves the reaction of 2,6-dimethylpyrimidin-4-amine with 3-(2-bromoethoxy)aniline to form 2,6-dimethyl-N-(3-((2-bromoethoxy)phenyl))pyrimidin-4-amine. This compound is then reacted with 2-(pyridin-2-ylmethoxy)benzaldehyde to produce the final product, 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine inhibits the Wnt signaling pathway by targeting the β-catenin destruction complex. This leads to decreased levels of β-catenin and downstream transcriptional targets, which are involved in cell proliferation, survival, and differentiation.
Eigenschaften
IUPAC Name |
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-10-18(21-14(2)20-13)22-15-7-5-8-17(11-15)23-12-16-6-3-4-9-19-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOAVBHGXZPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2=CC(=CC=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





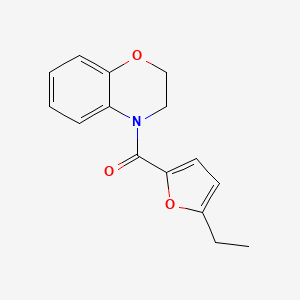
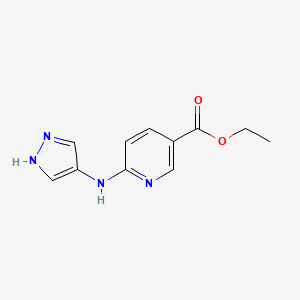
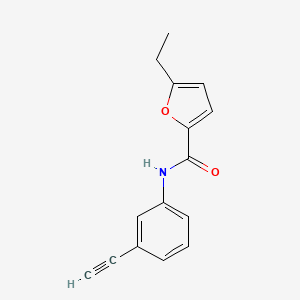
![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
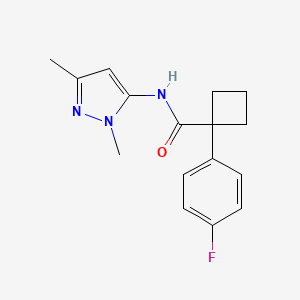
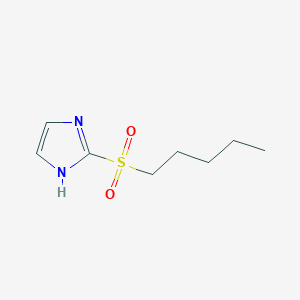
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
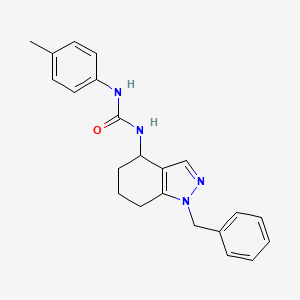
![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)
